3-Allyl-5,6-dimethoxy-1H-indole
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Overview
Description
3-Allyl-5,6-dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and plant hormones
Preparation Methods
The synthesis of 3-Allyl-5,6-dimethoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a one-pot, three-component protocol . This method typically involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Allyl-5,6-dimethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-Allyl-5,6-dimethoxy-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Allyl-5,6-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
3-Allyl-5,6-dimethoxy-1H-indole can be compared with other indole derivatives such as:
5-Methoxyindole: Known for its use in the synthesis of various pharmacologically active compounds.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Vinblastine: An indole alkaloid used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5,6-dimethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C13H15NO2/c1-4-5-9-8-14-11-7-13(16-3)12(15-2)6-10(9)11/h4,6-8,14H,1,5H2,2-3H3 |
InChI Key |
SKLABUDCRKXBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CC=C)OC |
Origin of Product |
United States |
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